molecular formula C8H17NO7 B12738739 D-Gluconamide, N-(2-hydroxyethyl)- CAS No. 5438-31-3

D-Gluconamide, N-(2-hydroxyethyl)-

Cat. No.: B12738739
CAS No.: 5438-31-3
M. Wt: 239.22 g/mol
InChI Key: DTMUKVUZNZJFNO-MVIOUDGNSA-N
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Description

D-Gluconamide, N-(2-hydroxyethyl)- is a compound derived from gluconic acid and ethanolamine. It belongs to the class of aldonamides, which are carbohydrate-based molecules. These compounds are known for their synthetic versatility and environmentally friendly nature. D-Gluconamide, N-(2-hydroxyethyl)- has useful physical properties, such as surfactancy, making it suitable for various applications in personal care, dental, detergent, and cosmetic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconamide, N-(2-hydroxyethyl)- typically involves the reaction of gluconic acid or its lactone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed using elemental analysis and 1H-NMR spectroscopy .

Industrial Production Methods: Industrial production methods for D-Gluconamide, N-(2-hydroxyethyl)- involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of appropriate catalysts and reaction conditions is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: D-Gluconamide, N-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of D-Gluconamide, N-(2-hydroxyethyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .

Major Products Formed: The major products formed from the reactions of D-Gluconamide, N-(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

D-Gluconamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications In chemistry, it is used as a surfactant and emulsifying agent In biology, it is employed in studies involving carbohydrate-based molecules and their interactions with other biomoleculesIn industry, it is used in the production of personal care products, detergents, and cosmetics .

Mechanism of Action

The mechanism of action of D-Gluconamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding and other non-covalent interactions with biomolecules. These interactions influence the physical and chemical properties of the compound, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to D-Gluconamide, N-(2-hydroxyethyl)- include N-alkyl-N-(2-hydroxyethyl)gluconamides and N-alkyl-N-(2-hydroxyethyl)glucoheptonamides. These compounds share similar structural features and physical properties .

Uniqueness: D-Gluconamide, N-(2-hydroxyethyl)- is unique due to its specific combination of gluconic acid and ethanolamine, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its surfactant properties make it particularly useful in various applications .

Properties

CAS No.

5438-31-3

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide

InChI

InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1

InChI Key

DTMUKVUZNZJFNO-MVIOUDGNSA-N

Isomeric SMILES

C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CO)NC(=O)C(C(C(C(CO)O)O)O)O

physical_description

White, crystalline powder;  Cooked brown and roasted aroma

solubility

Very soluble in water;  insoluble in pentane
Slightly soluble (in ethanol)

Origin of Product

United States

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